1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
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Overview
Description
1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets in the body. It is believed to bind to opioid receptors, similar to other piperidine derivatives, leading to various pharmacological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine can be compared with other similar compounds, such as:
1-(2-Phenylethyl)piperazine: Used in the synthesis of histamine H4 receptor antagonists.
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine:
Fentanyl Analogues: These include various derivatives with similar structures but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-3-7-21(8-4-1)11-14-24-15-12-23(13-16-24)26-19-17-25(18-20-26)22-9-5-2-6-10-22/h1-10,23H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUFGXXRIGUQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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